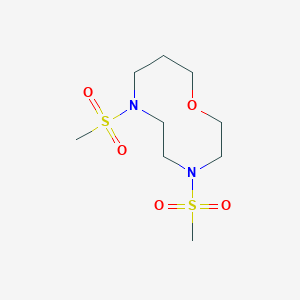
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane is a heterocyclic compound featuring an oxadiazecane ring substituted with methanesulfonyl groups at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazecane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazecane ring or the methanesulfonyl groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the oxadiazecane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Benzofuran Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzofurazan Derivatives: Known for their reactivity and applications in organic synthesis and materials science.
Methanesulfonyl-Substituted Compounds: These compounds have similar functional groups and can undergo comparable chemical reactions.
Uniqueness: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane stands out due to its specific substitution pattern and the presence of both an oxadiazecane ring and methanesulfonyl groups. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89990-46-5 |
|---|---|
Molecular Formula |
C9H20N2O5S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,7-bis(methylsulfonyl)-1,4,7-oxadiazecane |
InChI |
InChI=1S/C9H20N2O5S2/c1-17(12,13)10-4-3-8-16-9-7-11(6-5-10)18(2,14)15/h3-9H2,1-2H3 |
InChI Key |
FCPUNUKXSMVGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCOCCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

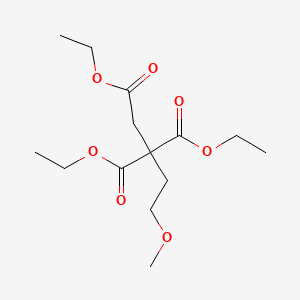
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
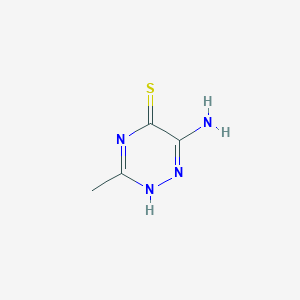
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
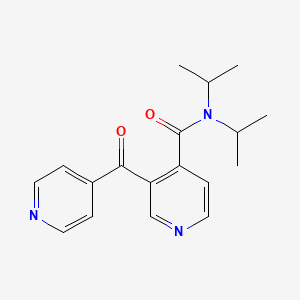
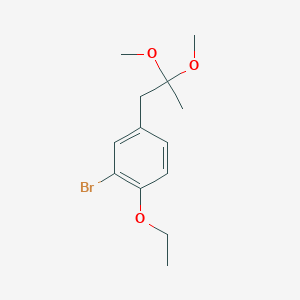
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
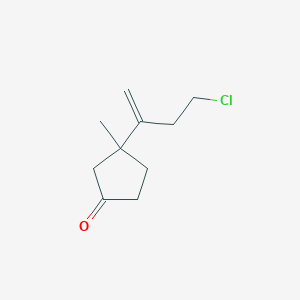
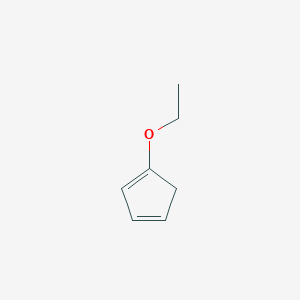
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
